Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)-
Description
Structural Elucidation and Molecular Characterization
Core Scaffold Identification
The compound’s foundational structure consists of a bicyclic tetrahydroisoquinoline system fused to a 1,3,5-triazine (s-triazine) ring. The tetrahydroisoquinoline moiety (C$$9$$H$${11}$$N) comprises a benzene ring fused to a partially saturated six-membered nitrogen-containing ring, as confirmed by PubChem’s 2D structural depiction. The triazine ring is substituted at positions 2, 4, and 6:
- Position 2 : Bonded to the tetrahydroisoquinoline’s C2 carbon.
- Position 4 : Occupied by an amino (-NH$$_2$$) group.
- Position 6 : Functionalized with a (4-methyl-1-piperazinyl)methyl group.
The molecular formula (C$${23}$$H$${27}$$N$$_7$$) and weight (401.5 g/mol) align with this scaffold, accounting for the triazine’s substituents. X-ray crystallographic data from analogous triazine-phosphonate compounds demonstrate that such fused systems exhibit planar triazine rings with bond angles of ~120°, while the tetrahydroisoquinoline adopts a chair-like conformation.
Functional Group Analysis: Triazine and Piperazinyl Substituents
Triazine Ring Electronic Properties
The s-triazine ring acts as an electron-deficient aromatic system due to its three electronegative nitrogen atoms. However, the amino and piperazinylmethyl substituents introduce electron-donating effects:
- The amino group at position 4 increases electron density at the adjacent triazine carbon, as evidenced by $$^{13}\text{C}$$ NMR chemical shifts near 163 ppm in related compounds.
- The (4-methyl-1-piperazinyl)methyl group at position 6 further donates electrons via resonance from the piperazine’s tertiary nitrogen, reducing the triazine’s electrophilicity.
| Substituent | Bond Length (Å) | Electron Effect |
|---|---|---|
| Amino (-NH$$_2$$) | 1.33–1.37 | Electron donation via resonance |
| Piperazinylmethyl | 1.83–1.85 | Electron donation via inductive |
Data derived from X-ray studies of similar triazine derivatives show that substituents like piperazinylmethyl shorten P–C$$_{\text{triazine}}$$ bonds (e.g., 1.826–1.834 Å), indicating strengthened bonding due to electron redistribution.
Piperazinylmethyl Group Conformation
The piperazine ring adopts a chair conformation, with the methyl group at N4 occupying an equatorial position to minimize steric strain. Molecular modeling suggests that the piperazine’s flexibility allows rotational freedom around the C–N bond connecting it to the triazine, enabling multiple low-energy conformers.
Stereochemical Configuration and Conformational Dynamics
The compound exhibits two stereogenic centers:
- C2 of tetrahydroisoquinoline : Configurationally restricted due to ring fusion.
- C1 of the piperazinylmethyl group : Free rotation is hindered by steric interactions with the triazine ring.
Single-crystal analyses of related tetrahydroisoquinoline derivatives reveal that the saturated ring system enforces a cis arrangement of substituents at C1 and C2, stabilizing the molecule through intramolecular hydrogen bonding between the amino group and triazine nitrogen. Conformational dynamics are further influenced by:
Comparative Analysis with Related Tetrahydroisoquinoline Derivatives
The incorporation of the triazine-piperazinylmethyl system distinguishes this compound from simpler tetrahydroisoquinoline analogs:
Key structural advantages include:
- Enhanced electronic tunability : The triazine ring’s reactivity can be modulated by adjusting piperazine substituents.
- Improved solubility : The piperazinylmethyl group increases polarity compared to non-polar analogs.
- Steric protection : Bulky substituents shield the triazine ring from nucleophilic attack, enhancing stability.
Properties
CAS No. |
30146-71-5 |
|---|---|
Molecular Formula |
C18H25N7 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H25N7/c1-23-8-10-24(11-9-23)13-16-20-17(19)22-18(21-16)25-7-6-14-4-2-3-5-15(14)12-25/h2-5H,6-13H2,1H3,(H2,19,20,21,22) |
InChI Key |
RMIMTXLHUVHRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Tetrahydroisoquinoline Intermediate
A common method for constructing the tetrahydroisoquinoline core is the Pomeranz–Fritsch reaction, which condenses a benzaldehyde derivative with an aminoacetal under acidic conditions to form the tetrahydroisoquinoline skeleton.
General Reaction:
$$
\text{Benzaldehyde} + \text{Aminoacetal} \xrightarrow{\text{Acid}} \text{1,2,3,4-Tetrahydroisoquinoline}
$$
Step 2: Functionalization at the 2-Position
The 2-position of the tetrahydroisoquinoline is selectively functionalized, often via chloromethylation (using formaldehyde and hydrochloric acid) to yield a 2-chloromethyl-1,2,3,4-tetrahydroisoquinoline intermediate.
Reaction:
$$
\text{Tetrahydroisoquinoline} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{2-Chloromethyl derivative}
$$
Step 3: Construction of the 1,3,5-Triazine Ring
Data Table: Typical Synthesis Route
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzaldehyde, aminoacetal, acid | 1,2,3,4-Tetrahydroisoquinoline | 60–80 | Pomeranz–Fritsch reaction |
| 2 | Formaldehyde, HCl | 2-Chloromethyl-1,2,3,4-tetrahydroisoquinoline | 70–85 | Selective chloromethylation |
| 3 | Cyanuric chloride, ammonia, 4-methylpiperazine | 4-Amino-6-((4-methyl-1-piperazinyl)methyl)-1,3,5-triazine | 65–80 | Stepwise substitution |
| 4 | K₂CO₃, DMF, 2-chloromethyl-1,2,3,4-tetrahydroisoquinoline | Target compound | 50–75 | Nucleophilic substitution |
| 5 | Chromatography, NMR, MS | Pure product | — | Analytical confirmation |
Note: Yields are representative and may vary depending on substrate and conditions.
Exhaustive Literature Findings
- Isoquinoline Synthesis: Modern methods allow for the construction of isoquinoline and tetrahydroisoquinoline frameworks from benzene or pyridine derivatives, using acid or transition metal catalysis, with broad functional group tolerance.
- Triazine Functionalization: Cyanuric chloride is a versatile precursor for 1,3,5-triazine derivatives, enabling sequential introduction of amine and piperazine substituents under controlled conditions.
- Coupling Strategies: The nucleophilic substitution approach is well-established for linking heterocyclic fragments, particularly when using activated halomethyl intermediates and electron-rich amines.
Chemical Reactions Analysis
Key Synthetic Reactions
The synthesis of this compound involves multi-step organic transformations, primarily leveraging heterocyclic chemistry and catalytic processes:
Formation of the Tetrahydroisoquinoline Core
-
Pictet–Spengler Condensation : Aromatic aldehydes react with β-arylethylamines to form the tetrahydroisoquinoline backbone under acidic conditions (e.g., BF₃·OEt₂) .
Example:
-
Bischler–Nepieralski Cyclization : Used to construct the isoquinoline ring system from β-phenylethylamides via dehydration and cyclization .
Triazine Ring Functionalization
-
Nucleophilic Substitution : The 4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazine group is introduced via displacement reactions. For example:
\text{Cl-Triazine} + \text{HN(CH₂CH₂NMe)₂} \xrightarrow{\text{Base}} \text{Substituted triazine} $$
This step often employs polar aprotic solvents (e.g., DMF) at 60–80°C .
Reductive Amination
Used to install the methylpiperazinylmethyl side chain:
\text{Triazine CHO}+\text{H N CH CH NMe }\xrightarrow{\text{NaBH CN}}\text{Triazine CH N piperazinyl}$$[2].---###2.[CatalyticandReactionConditions](pplx://action/followup)Criticalparametersforoptimizingyieldandselectivityinclude:|**ReactionType**|**Catalyst/Reagent**|**Conditions**|**Yield**||--------------------------|---------------------------|-----------------------------|-----------||Pictet–Spengler|BF₃·OEt₂|0°C,anhydrousCH₂Cl₂|65–75%[2]||Bischler–Nepieralski|POCl₃orPCl₅|Refluxintoluene|50–60%[2]||ReductiveAmination|NaBH₃CN|RT,MeOH|70–80%[2]||TriazineAlkylation|K₂CO₃orCs₂CO₃|DMF,80°C|60–70%[5]|---###3.[MechanisticInsights](pplx://action/followup)-**[CyclizationSteps](pplx://action/followup)**:ThetetrahydroisoquinolinecoreformsviaintramolecularelectrophilicaromaticsubstitutionduringPictet–Spenglerreactions.BF₃·OEt₂actsasaLewisacidtostabilizeintermediates[2].-**[TriazineReactivity](pplx://action/followup)**:Thechlorineatomatthe2-positionofthetriazineringishighlyelectrophilic,facilitatingnucleophilicsubstitutionwithpiperazinederivatives[5].---###4.[SideReactionsandChallenges](pplx://action/followup)-**[Over-Alkylation](pplx://action/followup)**:Competingreactionsduringtriazinefunctionalizationmayproducebis-alkylatedbyproducts.Excessamineandcontrolledstoichiometrymitigatethis[5].-**[OxidativeDegradation](pplx://action/followup)**:Thetetrahydroisoquinolinemoietyissensitivetooxidation,requiringinertatmospheres(N₂/Ar)duringsynthesis[2].---###5.[ComparativeAnalysisofSyntheticRoutes](pplx://action/followup)Thetablebelowcontrastsmethodsforsynthesizingstructurallyrelatedtetrahydroisoquinoline-triazinehybrids:|**Method**|**KeySteps**|**Advantages**|**Limitations**||--------------------------|--------------------------------------------|------------------------------|------------------------------||Pictet–Spengler+Alkylation|Condensation→Triazinesubstitution|Highregioselectivity|Multi-steppurification||Bischler–Nepieralski+ReductiveAmination|Cyclization→Reductivecoupling|Shorterroute|Loweryields||One-PotMCR*|Multicomponentassembly|Time-efficient|Limitedsubstratescope|*Multicomponentreaction(MCR)approachesremainunderexplorationforthiscompoundclass[2].---###6.[StabilityUnderReactionConditions](pplx://action/followup)-**[ThermalStability](pplx://action/followup)**:Decomposesabove200°C,necessitatinglow-temperaturereactions(<100°C)[3].-**[pHSensitivity](pplx://action/followup)**:Thetriazineringhydrolyzesunderstronglyacidic/basicconditions(pH<2or>12)[3].---Thisanalysissynthesizesdatafrommethodologiesappliedtoanalogouscompounds(e.g.,AF65,AF72)[3][5]andgeneraltetrahydroisoquinolinechemistry[2].Furtherexperimentalvalidationisrequiredtoconfirmreactionspecificsforthisexactderivative.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is a complex organic compound with a tetrahydroisoquinoline core and a substituted triazine ring. With a molecular weight of approximately 339.4 g/mol, it is of interest in medicinal chemistry because its functional groups may interact with various biological targets.
Synthesis
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- typically involves multi-step organic reactions requiring specific conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity. Industrial production methods may also involve scaling up laboratory techniques while maintaining quality control.
Potential Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- has several potential applications across various fields:
- Medicinal Chemistry : Due to its diverse functional groups, this compound is of interest for potential interactions with biological targets.
- Antimicrobial and Anticancer Research : Studies suggest it may have antimicrobial and anticancer properties, potentially through modulating enzyme activity or binding to specific receptors. Precise mechanisms are still under investigation.
Biological Activity
Isoquinoline derivatives are known for their diverse biological activities. The specific compound has been studied for potential antimicrobial and anticancer properties. Research indicates that its biological activity may be attributed to its ability to modulate enzyme activity or bind to specific receptors, although precise mechanisms are still under investigation.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include triazine-based pharmaceuticals, heterocyclic co-crystals, and pesticidal triazinones. Key comparisons are outlined below:
Pharmacokinetic and Pharmacodynamic Insights
- Hydrogen Bonding vs. Lipophilicity: The target compound’s 4-methylpiperazine group enhances water solubility compared to chlorinated triazines (e.g., anilazine) or pyridine-linked pymetrozine. However, its isoquinoline core may reduce solubility relative to simpler co-crystal systems (e.g., isonicotinamide-p-aminobenzoic acid).
- Target Selectivity: Piperazine derivatives often exhibit CNS activity (e.g., antipsychotics), while triazine-pesticides (pymetrozine, anilazine) target insect/fungal enzymes.
- Stability: Co-crystals with amide groups (e.g., isonicotinamide) demonstrate enhanced thermal stability via N–H···O/N hydrogen bonds. The target compound’s amino and piperazinyl groups may similarly stabilize formulations.
Research Findings
- Supramolecular Interactions: The 4-amino group on the triazine and the piperazinyl N-atoms enable hydrogen bonding with biological targets (e.g., enzymes, receptors), akin to isonicotinamide’s role in co-crystals.
- Bioactivity Enhancement : Co-crystallization of heterocycles (e.g., pyrazine, isonicotinamide) improves pharmacokinetics (e.g., bioavailability, half-life) compared to individual components. The target compound’s integrated structure may bypass co-crystallization requirements.
- Comparative Toxicity : Piperazine derivatives generally exhibit lower toxicity than chlorinated triazines (e.g., anilazine), which are associated with environmental persistence.
Biological Activity
Isoquinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is particularly noteworthy due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- is C23H27N7 with a molecular weight of approximately 415.5 g/mol. The compound features a tetrahydroisoquinoline core and a substituted triazine ring, contributing to its unique biological properties .
Antimicrobial Properties
Research indicates that isoquinoline derivatives possess significant antimicrobial activity. The specific compound under discussion has been shown to modulate enzyme activity and bind to various biological receptors, which may contribute to its antimicrobial effects. Studies have demonstrated that certain isoquinoline derivatives exhibit inhibitory activity against a range of pathogens .
Anticancer Activity
Isoquinoline derivatives have also been investigated for their anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression has been highlighted in various studies. For instance, some derivatives have been found to induce apoptosis in cancer cells through specific receptor interactions .
The mechanism of action for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-((4-methyl-1-piperazinyl)methyl)-s-triazin-2-yl)- involves binding to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including anti-inflammatory and neuroprotective actions .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require precise conditions such as temperature control and the choice of solvents. Key synthetic routes include:
- Formation of the Tetrahydroisoquinoline Core : Utilizing ketoamides and organomagnesium compounds.
- Substitution Reactions : Incorporating the triazine moiety through nucleophilic substitution methods.
- Purification Techniques : Employing chromatography for isolating the desired product with high purity .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Modulates neuroinflammatory pathways |
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Tetrahydroisoquinoline formation | Ketoamides + Organomagnesium compounds | Core structure |
| Triazine incorporation | Nucleophilic substitution with triazine derivatives | Final product |
| Purification | Chromatography | High purity |
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of isoquinoline derivatives demonstrated that certain compounds exhibit strong antagonistic effects on the CXCR4 receptor, which is crucial for HIV entry into cells. The most promising analogs showed low nanomolar activity against HIV strains in vitro .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective potential of isoquinoline derivatives in models of neurodegeneration. The findings indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress .
Q & A
Q. What are the established synthetic routes for this isoquinoline derivative, and how are intermediates characterized?
Answer: The compound is synthesized through multi-step reactions involving heterocyclic coupling and functionalization. Key steps include:
- Nucleophilic substitution : Introduction of the 4-methylpiperazine moiety via alkylation of the s-triazine intermediate .
- Cyclization : Formation of the tetrahydroisoquinoline core using reductive amination or acid-catalyzed cyclization .
- Purification : Column chromatography or recrystallization to isolate intermediates.
Q. Characterization methods :
- 1H NMR : Confirms substitution patterns and piperazine integration (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- Elemental analysis (CHN) : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting point : Assesses purity (sharp melting range within 1–2°C) .
Table 1 : Key intermediates and characterization data
| Intermediate | Synthetic Step | Characterization (1H NMR, CHN) | Yield (%) |
|---|---|---|---|
| s-Triazine | Alkylation with piperazine | δ 7.2 (s, 1H, triazine) | 65–70 |
| Isoquinoline | Reductive cyclization | δ 3.1 (m, 4H, piperazine) | 50–55 |
Q. What spectroscopic methods are prioritized for structural elucidation of this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Determines exact mass (e.g., m/z 412.2385 for [M+H]+) to confirm molecular formula .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine and triazine regions .
- IR spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .
Q. Methodological considerations :
- Use deuterated DMSO for solubility in polar regions.
- Compare spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can factorial design optimize synthesis yield and purity?
Answer: A 2^k factorial design identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factors : Reaction temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (Pd/C vs. Ni).
- Response variables : Yield (%) and HPLC purity (%).
Table 2 : Factorial design matrix and outcomes
| Run | Temp (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 60 | DMF | Pd/C | 58 | 92 |
| 2 | 80 | THF | Ni | 72 | 85 |
| ... | ... | ... | ... | ... | ... |
Q. Analysis :
Q. How can contradictions in solubility data across solvent systems be resolved?
Answer:
- Phase solubility analysis : Measure solubility in binary solvent systems (e.g., water-ethanol gradients) using UV-Vis spectroscopy .
- Hansen solubility parameters : Calculate δD, δP, δH to predict solvent compatibility. For example, high δH (hydrogen bonding) correlates with solubility in DMSO .
- Contradiction resolution : Discrepancies may arise from polymorphic forms; use XRD to confirm crystalline vs. amorphous states .
Q. What computational models predict reactivity in catalytic systems?
Answer:
- DFT calculations : Simulate transition states for nucleophilic attacks on the triazine ring. Key parameters include:
- Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., random forest classifiers for Pd vs. Ni efficacy) .
Table 3 : DFT-predicted vs. experimental activation energies
| Reaction Step | ΔG‡ (kcal/mol) DFT | ΔG‡ Experimental |
|---|---|---|
| Piperazine alkylation | 22.4 | 24.1 |
| Reductive cyclization | 18.7 | 19.5 |
Q. How can stability under varying pH conditions be methodologically assessed?
Answer:
Q. Key findings :
Q. What theoretical frameworks guide the study of its biological interactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
